2-(5-(1-(Methoxymethoxy)ethyl)pyridin-2-yl)ethanol

Vue d'ensemble

Description

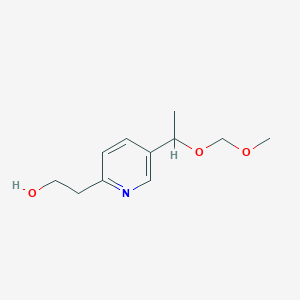

2-(5-(1-(Methoxymethoxy)ethyl)pyridin-2-yl)ethanol is a chemical compound with the molecular formula C11H17NO3 and a molecular weight of 211.26 g/mol. This compound is known for its role as a reactant in the synthesis of Pioglitazone metabolites. It is characterized by its pyridine ring substituted with an ethyl group bearing a methoxymethoxy moiety and an ethanol group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(1-(Methoxymethoxy)ethyl)pyridin-2-yl)ethanol typically involves the reaction of 2-pyridineethanol with 1-(Methoxymethoxy)ethyl derivatives under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the nucleophilic substitution reaction. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane or ethanol to dissolve the reactants and control the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-(5-(1-(Methoxymethoxy)ethyl)pyridin-2-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The methoxymethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of 2-(5-(1-(Methoxymethoxy)ethyl)pyridin-2-yl)acetaldehyde or 2-(5-(1-(Methoxymethoxy)ethyl)pyridin-2-yl)acetic acid.

Reduction: Formation of 2-(5-(1-(Methoxymethoxy)ethyl)piperidin-2-yl)ethanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

2-(5-(1-(Methoxymethoxy)ethyl)pyridin-2-yl)ethanol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: It plays a role in the synthesis of Pioglitazone metabolites, which are important in the treatment of diabetes.

Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes.

Mécanisme D'action

The mechanism of action of 2-(5-(1-(Methoxymethoxy)ethyl)pyridin-2-yl)ethanol involves its interaction with specific molecular targets. In the context of Pioglitazone metabolism, it acts as a precursor that undergoes enzymatic transformations to produce active metabolites. These metabolites then interact with peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, to exert their therapeutic effects in regulating glucose and lipid metabolism.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(5-(1-(Methoxymethoxy)ethyl)pyridin-2-yl)acetaldehyde

- 2-(5-(1-(Methoxymethoxy)ethyl)pyridin-2-yl)acetic acid

- 2-(5-(1-(Methoxymethoxy)ethyl)piperidin-2-yl)ethanol

Uniqueness

2-(5-(1-(Methoxymethoxy)ethyl)pyridin-2-yl)ethanol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. Its role as a precursor in the synthesis of Pioglitazone metabolites further highlights its importance in medicinal chemistry.

Activité Biologique

2-(5-(1-(Methoxymethoxy)ethyl)pyridin-2-yl)ethanol, a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a methoxymethoxy group and an ethanol moiety attached to a pyridine ring. Understanding its biological activity is crucial for evaluating its therapeutic potential.

- Molecular Formula : C₁₁H₁₇NO₃

- CAS Number : 146062-58-0

- Purity : ≥95%

- InChI Key : DCYLRSYWXFRFOX-UHFFFAOYSA-N

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₇NO₃ |

| CAS Number | 146062-58-0 |

| Purity | ≥95% |

| InChI Key | DCYLRSYWXFRFOX-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound's structure suggests it may act as a modulator of certain pathways involved in cell signaling and metabolic processes.

Antidiabetic Effects

Recent studies have indicated that compounds similar to this compound may exhibit antidiabetic properties by acting as PPAR (Peroxisome Proliferator-Activated Receptor) agonists. This mechanism is crucial in regulating glucose metabolism and insulin sensitivity, making it a potential candidate for diabetes treatment .

Anticancer Properties

Preliminary evaluations have shown that derivatives of pyridine compounds can inhibit mitochondrial complex II, which is involved in the apoptosis pathway. The structural components of this compound may enhance its efficacy against certain cancer cell lines by promoting cell death through mitochondrial dysfunction .

Study on Mitochondrial Complex II Inhibition

In a study examining the inhibition of mitochondrial complex II, various derivatives were tested for their potency. The results indicated that modifications in the pyridine ring significantly influenced the inhibitory activity. For example, compounds with hydroxyl substituents exhibited enhanced binding affinity to the complex II site, suggesting that this compound could similarly affect mitochondrial function .

Evaluation of Antimicrobial Activity

Another investigation into the antimicrobial properties of pyridine derivatives revealed that several compounds demonstrated significant activity against Gram-positive bacteria. The presence of specific functional groups in this compound may contribute to its potential effectiveness as an antimicrobial agent .

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of this compound and related compounds:

Propriétés

IUPAC Name |

2-[5-[1-(methoxymethoxy)ethyl]pyridin-2-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-9(15-8-14-2)10-3-4-11(5-6-13)12-7-10/h3-4,7,9,13H,5-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCYLRSYWXFRFOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=C(C=C1)CCO)OCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.